4-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzenesulfonamide is a complex organic compound with significant pharmaceutical implications. It is classified under the category of sulfonamides, which are known for their antibacterial properties. The compound's chemical formula is and it has a molar mass of 432.37 g/mol. The compound is identified by its CAS number 339104-26-6 and has various synonyms, including 4-bromo-N-(2-(4-fluorophenyl)ethyl)benzenesulfonamide, highlighting its structural components and functional groups .
The synthesis of 4-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzenesulfonamide can be achieved through several methods. A common approach involves the reaction of 4-bromobenzenesulfonyl chloride with N,N-dimethyl-2-amino-2-(4-fluorophenyl)ethanol. The reaction typically requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid produced during the reaction.
Technical Details:
The molecular structure of 4-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzenesulfonamide consists of a benzene ring substituted with a bromine atom and a sulfonamide group. The dimethylamino group is attached to an ethyl chain that connects to a para-fluorophenyl group.
Structural Data:
The compound's structure can be represented by its SMILES notation: BrC1=CC=C(C=C1)S(=O)(=O)N(C(C(F)=C)C)C .
4-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzenesulfonamide can participate in various chemical reactions due to its functional groups. Notably, it can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can act as a nucleophile.
Reactions:
The mechanism of action for 4-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzenesulfonamide primarily relates to its role as an antibacterial agent. It functions by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Process:
Data:
Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria .
The physical and chemical properties of 4-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzenesulfonamide are crucial for understanding its behavior in different environments.
Physical Properties:
Chemical Properties:
4-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzenesulfonamide has several scientific applications:
This compound exemplifies the intricate relationship between structure and function in medicinal chemistry, highlighting its potential utility in addressing contemporary challenges in bacterial infections.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8